Product packaging for Cystinylglycine(Cat. No.:CAS No. 70555-24-7)

Cystinylglycine

Cat. No.: B8822196
CAS No.: 70555-24-7
M. Wt: 297.4 g/mol
InChI Key: ZHRLECIZINSPKL-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide Metabolism and Function

Peptides are biological molecules composed of two or more amino acids linked in a chain by peptide bonds. They represent a fundamental class of compounds that are intermediate between single amino acids and large, complex proteins. Peptide metabolism encompasses the synthesis (anabolism) and degradation (catabolism) of these molecules. The synthesis of peptides is a crucial cellular process, often occurring as part of protein synthesis on ribosomes or through specialized enzymatic pathways for smaller peptides like glutathione (B108866).

The breakdown of peptides is equally vital, serving to recycle amino acids and regulate the levels of biologically active peptides. This degradation is primarily carried out by a diverse group of enzymes known as peptidases or proteases. These enzymes cleave the peptide bonds, breaking down larger polypeptides or proteins into smaller peptides and ultimately into their constituent amino acids. These amino acids can then be reused for the synthesis of new proteins or metabolized for energy. Peptides themselves have a vast array of functions, acting as hormones, neurotransmitters, growth factors, and antioxidants, thereby playing critical roles in nearly every biological process. Cystinylglycine is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids, cysteine and glycine (B1666218), joined by a peptide bond. ecmdb.ca

Origin and Significance within Biological Systems

This compound is a naturally occurring dipeptide that serves as a key intermediate in the metabolism of glutathione. ecmdb.caebi.ac.uk Its primary origin is the catabolism of glutathione (γ-glutamyl-cysteinyl-glycine), the most abundant low-molecular-weight thiol in most cells. nih.gov The initial step in glutathione breakdown is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT), which is typically located on the outer surface of the cell membrane. amegroups.orgnih.gov GGT cleaves the unique gamma-glutamyl bond between glutamate (B1630785) and cysteine in the glutathione molecule, releasing glutamate and the dipeptide cysteinylglycine (B43971). nih.govmdpi.com

Once formed, cysteinylglycine is further hydrolyzed by cell-surface dipeptidases, such as cysteinylglycine dipeptidase (also known as renal dipeptidase) or other aminopeptidases, into its constituent amino acids, cysteine and glycine. nih.govgenome.jp These amino acids can then be transported into the cell and re-utilized, particularly for the resynthesis of glutathione. This entire process is known as the glutathione salvage pathway.

The significance of this compound extends beyond its role as a simple metabolic intermediate. It is an important component of the body's redox system. As an aminothiol, it contributes to the cell's reducing power, participating in redox reactions and helping to protect cellular components from oxidative damage. amegroups.org Research has indicated that this compound is involved in the broader metabolic network, influencing carbohydrate, fat, and protein metabolism by activating a number of enzymes. amegroups.org Furthermore, its presence and concentration in biological fluids have been investigated as a potential biomarker for various conditions, including certain types of cancer and inherited metabolic disorders like phenylketonuria and homocystinuria. amegroups.org In some contexts, it has been shown to modulate inflammatory responses. nih.gov

Interactive Table 1: Key Biological Functions of this compound

Function Description
Metabolic Intermediate A key product in the catabolism of glutathione, linking its breakdown to amino acid recycling. ebi.ac.uk
Redox Regulation Contributes to the cellular reducing environment and participates in antioxidant defense mechanisms. amegroups.org
Amino Acid Source Upon breakdown, it provides cysteine and glycine, which are essential for resynthesis of glutathione and other proteins. nih.gov
Metabolic Modulation Activates various enzymes, thereby promoting the metabolism of carbohydrates, fats, and proteins. amegroups.org
Inflammatory Response Can attenuate proinflammatory cytokine responses under certain conditions. nih.gov
Biomarker Levels in plasma and other fluids are studied as a potential indicator of diseases such as cholangiocarcinoma and metabolic disorders. amegroups.org

Interactive Table 2: Documented Locations of this compound in the Human Body

Location Type Specific Fluid/Tissue
Biofluid Blood (Plasma)
Saliva
Cerebrospinal Fluid (CSF)
Urine
Organ / Tissue Placenta
Intestinal Mucosa nih.gov
Cellular Cytoplasm
Extracellular Space

Historical Perspectives in Biochemical Research

The history of this compound is intrinsically linked to the discovery and study of glutathione. Glutathione was first discovered in the late 19th century, but its correct tripeptide structure (γ-glutamyl-cysteinyl-glycine) was not fully confirmed until the 1930s through chemical synthesis. rsc.org The exploration of glutathione's metabolic pathways naturally led to the identification of its breakdown products.

The groundwork for identifying this compound as an intermediate was laid in the mid-20th century. In 1948, research by Binkley and Nakamura demonstrated that the enzymatic degradation of glutathione begins with the cleavage of the γ-glutamyl bond, followed by the breaking of the cysteinylglycine peptide bond. nih.gov This sequential breakdown strongly implied the transient existence of the cysteinylglycine dipeptide. Direct evidence for the enzymatic synthesis of this compound was provided in a 1954 study by Holleman, who described its formation by soluble enzymes present in rat liver. ecmdb.caumaryland.edu

The latter half of the 20th century saw the development of more sophisticated analytical techniques, which allowed for the direct measurement of this compound in biological samples. In the 1980s, researchers developed high-performance liquid chromatography (HPLC) methods to determine its concentration in urine and plasma. ecmdb.ca These advancements enabled studies that explored its clinical relevance. For instance, a 1981 paper by Perry and Hansen highlighted the diagnostic significance of plasma this compound levels in conditions such as pyroglutamic acidemia and phenylketonuria. Further research focused on isolating and characterizing the specific enzymes responsible for its hydrolysis, such as cysteinylglycine dipeptidase, which was found to be inhibited by the antibiotic cilastatin. nih.gov This historical progression from a theoretical intermediate to a quantifiable and functionally relevant biomolecule illustrates the advancing understanding of peptide metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70555-24-7

Molecular Formula

C8H15N3O5S2

Molecular Weight

297.4 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C8H15N3O5S2/c9-4(7(14)11-1-6(12)13)2-17-18-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1

InChI Key

ZHRLECIZINSPKL-WHFBIAKZSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

Cystinylglycine in Glutathione Metabolism and Homeostasis

The Role of Cystinylglycine as an Intermediate in Glutathione (B108866) Degradation

The catabolism of glutathione, a critical antioxidant, is a finely tuned process that allows for the recovery of its amino acid building blocks. This compound emerges as a central player in this degradation pathway.

Enzymatic Hydrolysis of Glutathione by Gamma-Glutamyl Transpeptidase

The initial step in the breakdown of extracellular glutathione is catalyzed by the membrane-bound enzyme gamma-glutamyl transpeptidase (GGT). nih.gov GGT cleaves the gamma-glutamyl bond of glutathione, releasing glutamate (B1630785) and the dipeptide cysteinylglycine (B43971). uniprot.org This enzymatic action can occur through hydrolysis, where water is the acceptor of the glutamyl group, or through transpeptidation, where the glutamyl group is transferred to an amino acid or another peptide. uniprot.orgmdpi.com The formation of cysteinylglycine is a direct consequence of this enzymatic activity, marking the first committed step in the degradation of glutathione. nih.gov

Subsequent Catabolism to Constituent Amino Acids

Once formed, cysteinylglycine does not persist for long. It is further broken down into its constituent amino acids, cysteine and glycine (B1666218), by dipeptidases. nih.govresearchgate.net These enzymes can be found both on the cell membrane and within the cell. nih.gov The released cysteine and glycine can then be transported back into the cell to be used for the resynthesis of glutathione, completing the recycling loop. nih.govjci.org This process ensures a continuous supply of the necessary precursors for maintaining adequate intracellular glutathione levels.

Interconnections with Glutathione Biosynthesis Pathways

The story of this compound is not just one of degradation; it is also intimately linked to the synthesis of new glutathione molecules. The availability of its constituent amino acids directly influences the rate of glutathione production.

Precursors and Rate-Limiting Factors in Cellular Glutathione Production

The synthesis of glutathione is a two-step, ATP-dependent process that occurs within the cytosol of cells. nih.govwikipedia.org The first and rate-limiting step is the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.govwikipedia.orgfrontiersin.org The second step involves the addition of glycine to gamma-glutamylcysteine by glutathione synthetase (GS). nih.govwikipedia.org

The availability of cysteine is often the primary rate-limiting factor in glutathione synthesis. nih.govcabidigitallibrary.orgunirioja.es Therefore, the efficient breakdown of this compound to release cysteine is crucial for sustaining glutathione production, especially under conditions of high demand.

Table 1: Key Enzymes in Glutathione Metabolism

EnzymeFunctionRole in this compound Metabolism
Gamma-Glutamyl Transpeptidase (GGT) Catalyzes the initial step of extracellular glutathione degradation. uniprot.orgProduces cysteinylglycine and glutamate from glutathione. uniprot.org
Dipeptidases Hydrolyze dipeptides into their constituent amino acids. nih.govresearchgate.netBreak down cysteinylglycine into cysteine and glycine. nih.gov
Glutamate-Cysteine Ligase (GCL) Catalyzes the rate-limiting step in glutathione biosynthesis. nih.govfrontiersin.orgUtilizes cysteine, a product of this compound catabolism, for glutathione synthesis.
Glutathione Synthetase (GS) Catalyzes the final step in glutathione biosynthesis. nih.govUtilizes glycine, a product of this compound catabolism, for glutathione synthesis.

This table provides a summary of the key enzymes involved in the metabolic pathways connected to this compound.

Nutritional Regulation of Thiol Homeostasis

The balance of thiols, including glutathione and its precursors, is heavily influenced by nutritional status. Adequate dietary intake of sulfur-containing amino acids, such as methionine and cysteine, is essential for maintaining robust glutathione levels. nih.gov The recycling of cysteine from this compound represents an important endogenous mechanism to conserve this crucial amino acid, thereby supporting thiol homeostasis. jci.org This internal recycling pathway can become particularly important when dietary intake of precursors is limited.

Influence on Cellular Redox State Regulation

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a key determinant of the cellular redox state. frontiersin.orgunirioja.es This ratio, often referred to as the GSH/GSSG ratio, is a critical indicator of cellular health and is meticulously regulated.

Interorgan Metabolism and Exchange of Aminothiols

The homeostasis of aminothiols, including this compound, is maintained through a complex and compartmentalized process of exchange between various organs. physiology.orgnih.gov This interorgan metabolism involves distinct roles for peripheral tissues, the liver (splanchnic organs), and the kidneys in the release, transport, and uptake of these compounds. physiology.orgnih.govoup.com The liver, in particular, plays a central role in the interorgan transport of glutathione, the precursor to this compound. mdpi.comnih.gov

Research based on organ balance studies in humans, measuring the concentration of aminothiols in blood entering and leaving specific organs, has provided significant insights into these dynamics. physiology.orgnih.gov Glutathione released into the plasma, primarily by the liver, undergoes hydrolysis by the enzyme γ-glutamyl transpeptidase (GGT), which is located on the external surface of cells in certain tissues, most notably the kidneys. oup.compnas.orgunisi.it This enzymatic action breaks down glutathione into γ-glutamyl amino acids and this compound. researchgate.net The this compound can then be further cleaved by dipeptidases into its constituent amino acids, cysteine and glycine. oup.comportlandpress.com

Peripheral tissues, such as skeletal muscle, and the splanchnic organs (which include the liver) are net releasers of this compound into the bloodstream. physiology.orgnih.gov This release is a direct result of the breakdown of glutathione. physiology.orgnih.gov In contrast, the kidneys are the primary site for the removal of circulating this compound. physiology.orgnih.gov Studies have shown that the kidneys extract approximately 90% of the this compound that is released into the circulation. physiology.orgnih.gov This uptake is highly efficient, with a fractional extraction of about 26%. physiology.orgnih.gov The clearance rate of this compound by the kidneys is slightly higher than the glomerular filtration rate (GFR), indicating a very effective removal process that is dependent on the arterial concentration of the dipeptide. physiology.orgnih.gov

This system creates a continuous flux of aminothiols between organs. While peripheral tissues and the splanchnic region export this compound, the kidneys take it up and, in turn, release free cysteine back into the circulation. physiology.orgnih.gov This process is crucial for preserving the availability of cysteine, a key and often rate-limiting substrate for the synthesis of new glutathione in various tissues. physiology.orgnih.gov The entire process underscores a highly integrated system where the liver exports glutathione, which serves as a transport form of cysteine, and the kidneys are central to the processing of its breakdown product, this compound, to ultimately regulate systemic cysteine availability. oup.comoup.com

Detailed Research Findings

Organ balance studies have quantified the movement of this compound across different organ beds, revealing a distinct pattern of release and uptake. The data below illustrates the specific roles of peripheral tissues (leg), splanchnic organs, and the kidneys in the handling of circulating this compound.

Organ/TissueAction on this compound (Cys-Gly)Key FindingsCitation
Peripheral Tissues (e.g., Leg)ReleaseNet releaser of Cys-Gly into the circulation, derived from glutathione hydrolysis. physiology.orgnih.gov
Splanchnic Organs (Liver)ReleaseAlso a net releaser of Cys-Gly from the breakdown of exported glutathione. The liver is richer in free total cysteinylglycine than the kidney or brain. physiology.orgnih.govmdpi.com
KidneysUptake/RemovalPrimary organ for Cys-Gly clearance. Removes ~90% of circulating Cys-Gly with a fractional extraction of ~26%. Clearance rates can exceed the glomerular filtration rate. physiology.orgnih.gov

Enzymatic Hydrolysis and Peptidases Interacting with Cystinylglycine

Characterization of Cysteinylglycinase Enzymes

Cysteinylglycinase activity has been identified in a wide range of organisms, from bacteria to plants and mammals. asm.orgnih.govresearchgate.net These enzymes are typically metallopeptidases, relying on divalent metal ions for their catalytic function. researchgate.netuniprot.org The term "cysteinylglycinase" is functional, describing various peptidases that can perform this specific hydrolysis, rather than a single, unique enzyme. nih.govasm.org In Escherichia coli, for instance, it has been demonstrated that there is no peptidase specific for the cleavage of cysteinylglycine (B43971); instead, this function is carried out by several peptidases with broad substrate specificities. nih.govasm.org

Research has identified several aminopeptidases and dipeptidases responsible for the hydrolysis of cystinylglycine. These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues, releasing the free amino acids. nih.govkegg.jp

Escherichia coli : In E. coli K-12, four specific peptidases have been identified to possess cysteinylglycinase activity: Aminopeptidase (B13392206) A (PepA), Aminopeptidase B (PepB), Aminopeptidase N (PepN), and Dipeptidase D (PepD). nih.govasm.org Studies using peptidase-deficient strains confirmed that any one of these four enzymes is sufficient for the bacterium to utilize this compound as a source of cysteine. nih.govasm.org A strain lacking all four peptidases showed no detectable cysteinylglycinase activity. nih.gov

Plants : In plants, members of the M17 family of leucylaminopeptidases (LAPs) have been shown to exhibit cysteinylglycinase activity. In durian fruit (Durio zibethinus), an enzyme named DzLAP1 was identified and shown to be highly expressed during fruit ripening, playing a role in the glutathione (B108866) recycling pathway by hydrolyzing this compound. nih.govresearchgate.net In Arabidopsis thaliana, the N-acetylornithine deacetylase, also known as cysteinylglycine peptidase 1 (CGP1), has been identified as a Cys-Gly dipeptidase involved in the cytosolic glutathione degradation pathway. researchgate.net

Mammals : In mammals, cytosolic aminopeptidase (LAP3) is a metallopeptidase that, in the presence of manganese ions (Mn²⁺), displays specific Cys-Gly hydrolyzing activity. uniprot.org This enzyme is involved in the metabolism of glutathione and the degradation of glutathione S-conjugates. uniprot.org Additionally, human renal dipeptidase is known to convert leukotriene D4 to leukotriene E4 by cleaving the cysteinylglycine bond. nih.gov Leucyl aminopeptidase purified from bovine lens has also been identified as having manganese-dependent cysteinyl-glycine hydrolyzing activity. researchgate.net

Other Organisms : A Cys-Gly hydrolase from the M17 peptidase family has also been purified and characterized from the gastropod mollusk, Patella caerulea. cnr.it

Table 1: Identified Peptidases with Cystinylglycinase Activity

Enzyme/Peptidase Organism Family/Class Key Findings Citations
Aminopeptidase A (PepA) Escherichia coli M17 Leucylaminopeptidase One of four peptidases providing cysteinylglycinase activity in E. coli. asm.org, nih.gov
Aminopeptidase B (PepB) Escherichia coli Aminopeptidase One of four peptidases providing cysteinylglycinase activity in E. coli. asm.org, nih.gov
Aminopeptidase N (PepN) Escherichia coli M1 Aminopeptidase One of four peptidases providing cysteinylglycinase activity in E. coli. asm.org, nih.gov
Dipeptidase D (PepD) Escherichia coli M20 Dipeptidase A metallopeptidase with broad substrate specificity that can utilize Cys-Gly. ecmdb.ca, asm.org, uniprot.org
DzLAP1 Durio zibethinus (Durian) M17 Leucylaminopeptidase Ripening-associated enzyme involved in glutathione recycling; prefers Cys-Gly. researchgate.net, nih.gov
CGP1 Arabidopsis thaliana N-acetylornithine deacetylase Functions as a Cys-Gly dipeptidase in the cytosol. researchgate.net
Cytosol aminopeptidase (LAP3) Homo sapiens (Human) M17 Leucylaminopeptidase Exhibits Mn²⁺-dependent Cys-Gly hydrolyzing activity. uniprot.org
Renal Dipeptidase Homo sapiens (Human) Dipeptidase Cleaves the cysteinylglycine bond in leukotriene D4. nih.gov
Leucyl aminopeptidase Bovine Lens M17 Leucylaminopeptidase Purified enzyme shows Mn²⁺-dependent Cys-Gly hydrolase activity. researchgate.net
Cys-Gly Hydrolase Patella caerulea (Mollusk) M17 Leucylaminopeptidase Responsible for the breakdown of Cys-Gly in this mollusk. cnr.it

The peptidases that hydrolyze this compound generally exhibit broad substrate specificity, meaning they can act on a variety of dipeptides and other small molecules. asm.orguniprot.org

Dipeptidase D (PepD) from E. coli is a metallopeptidase with low substrate specificity. ecmdb.ca It requires dipeptide substrates with an unblocked N-terminus but does not accept proline at the C-terminal position. uniprot.orgecmdb.ca

Aminopeptidase B from E. coli can hydrolyze various amino acid p-nitroanilides, with α-Glu-p-NA, Leu-p-NA, and Met-p-NA being good substrates. tandfonline.com However, its reaction rates for natural dipeptides like this compound and leucylglycine were found to be much higher than for synthetic substrates. tandfonline.com

Human renal dipeptidase shows activity against a range of dipeptides, with a preference for those containing hydrophobic amino acids at the N-terminus. nih.gov It is notably involved in the metabolism of leukotriene D4. nih.gov

DzLAP1 from durian fruit has a preference for this compound as a substrate. nih.govresearchgate.net

Dug1p , a dipeptidase from Saccharomyces cerevisiae, plays a role in glutathione degradation. While it specifically hydrolyzes Cys-Gly, binding studies show it can promiscuously bind to a variety of di-, tri-, and tetra-peptides. nih.gov This suggests a post-binding screening mechanism to ensure specificity of cleavage. nih.gov

Aminopeptidases from human maternal serum , including aminopeptidase A and alanyl aminopeptidase, show partially overlapping broad substrate specificities. nih.gov Aminopeptidase A is specific for acidic amino acid derivatives, while alanyl aminopeptidase hydrolyzes AlaNA most rapidly but has the highest affinity for LysNA. nih.gov

Identification of Aminopeptidases and Dipeptidases Involved in Cleavage

Mechanistic Investigations of Enzymatic Hydrolysis

The hydrolysis of this compound by peptidases involves specific catalytic mechanisms, which are influenced by various factors. The reaction is a nucleophilic attack on the peptide bond, facilitated by the enzyme's active site residues and often a metal cofactor. ebi.ac.ukresearchgate.net

Kinetic studies provide quantitative insight into the efficiency and affinity of enzymes for this compound. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate.

The leucylaminopeptidase DzLAP1 from durian fruit exhibits a Kₘ of 1.62 mM for its preferred substrate, this compound. nih.govresearchgate.net

Aminopeptidase B from E. coli demonstrates a much higher catalytic efficiency (kcat/Kₘ) for this compound compared to other substrates like leucylglycine or leucine (B10760876) p-nitroanilide, underscoring its physiological relevance in glutathione metabolism. tandfonline.com

Kinetic analyses of human renal dipeptidase have been performed using the unsaturated dipeptide substrate glycyldehydrophenylalanine to study inhibition. nih.gov The enzyme's activity against leukotriene D4 was shown to be linear over a concentration range of 1 ng to 69 ng. nih.gov

Table 2: Kinetic Parameters for this compound Hydrolysis

Enzyme Organism Substrate Kₘ (mM) kcat/Kₘ Notes Citations
DzLAP1 Durio zibethinus This compound 1.62 - Cys-Gly is the preferred substrate. researchgate.net, nih.gov
Aminopeptidase B E. coli This compound - High kcat/Kₘ is much larger for Cys-Gly than for Leu-Gly or Leu-p-NA. tandfonline.com
CGP1 Arabidopsis thaliana This compound - - Recombinant CGP1 showed reasonable Cys-Gly degradation activity in vitro. researchgate.net

The efficiency of this compound hydrolysis is dependent on several physicochemical factors, including pH, temperature, and the presence of cofactors or inhibitors.

pH : Most cysteinylglycinases function optimally under neutral to alkaline conditions. DzLAP1 from durian has an optimal pH of 9.5. nih.govresearchgate.net The cytosol non-specific dipeptidase (PepD) from E. coli has an optimal pH of 9.0. uniprot.org

Temperature : The optimal temperature for E. coli PepD is 37°C. uniprot.org In contrast, oxytocinase, a type of aminopeptidase, is highly sensitive to thermal treatment. nih.gov

Metal Ion Cofactors : These enzymes are typically metallopeptidases requiring divalent cations for activity.

DzLAP1 is activated by Mg²⁺ or Mn²⁺. nih.govresearchgate.net

Bovine lens Cys-Gly hydrolase is a manganese-dependent enzyme. researchgate.net

Human cytosol aminopeptidase (LAP3) activity towards Cys-Gly conjugates is specifically displayed in the presence of Mn²⁺. uniprot.org

Aminopeptidase B from E. coli can be stabilized against heat by Mn²⁺ or Co²⁺. tandfonline.com

Inhibitors :

Metal Chelators : As metalloenzymes, their activity is inhibited by metal chelators like EDTA. uniprot.orgnih.gov

Bestatin : This transition-state peptide analog causes time-dependent, apparent non-competitive inhibition of human renal dipeptidase. nih.gov

Cilastatin : This β-lactam inhibitor shows competitive inhibition of human renal dipeptidase. nih.gov It is used clinically with the antibiotic imipenem (B608078) to prevent imipenem's breakdown by this enzyme.

Amino Acids : Acidic amino acids inhibit aminopeptidase A but not other related peptidases. nih.gov

Enzyme Kinetics and Substrate Interaction Analysis

Structural Biology of Peptidases and Their Active Sites

The three-dimensional structure of peptidases reveals the architecture of their active sites, which is crucial for substrate binding and catalysis. Many enzymes with cysteinylglycinase activity belong to the M17 (leucylaminopeptidase) and M20 (peptidase D) families of metallopeptidases. uniprot.orgcnr.it

M17 Family (Leucylaminopeptidases) : Enzymes in this family, such as DzLAP1 and the Cys-Gly hydrolase from Patella caerulea, typically form homohexameric structures. researchgate.netcnr.it The native protein from P. caerulea has a molecular mass of approximately 319 kDa, with subunits of about 54 kDa. cnr.it The active site is located in a cleft between two domains and contains the catalytic metal ions and residues essential for hydrolysis. csic.es

M20 Family (Peptidase D) : This family includes the E. coli enzyme PepD. These enzymes often have a two-domain structure with the active site located at the interface. uniprot.org The active site contains a binuclear metal center, typically zinc, which is coordinated by conserved histidine and glutamate (B1630785) residues within a characteristic HXXEH motif. csic.es This metal center is essential for activating a water molecule to perform the nucleophilic attack on the peptide bond of the substrate. csic.es

Active Site and Substrate Binding : The active site of these peptidases forms a cleft that accommodates the dipeptide substrate. csic.es The free N-terminus of this compound is locked into the active site, positioning the scissile peptide bond near the catalytic residues and the metal cofactor. nih.gov In papain-like cysteine peptidases, the active site is a V-shaped cleft at the interface of two domains, containing a catalytic dyad of Cys and His residues. researchgate.net Although these are not the primary enzymes for Cys-Gly hydrolysis, the general principle of substrate binding in a cleft is conserved across many peptidase families. researchgate.netcsic.es The specificity for the Cys-Gly dipeptide, as seen in Dug1p, can arise from subtle interactions within the binding pocket that favor its hydrolysis over other bound peptides. nih.gov

Cellular and Subcellular Transport Mechanisms Associated with Cystinylglycine

Membrane Transporter Systems Influenced by Cysteinylglycine (B43971)

The transport of amino acids is facilitated by a diverse array of membrane proteins, which can be broadly categorized into sodium-dependent and sodium-independent systems. The presence and activity of cysteinylglycine can influence these systems, thereby affecting the intracellular concentration of key amino acids.

Sodium-dependent transporters utilize the electrochemical gradient of sodium ions to drive the uptake of amino acids against their concentration gradient.

System ASC : This transport system is responsible for the uptake of small neutral amino acids such as alanine, serine, and cysteine. nih.gov In certain cell types, like Human Embryonic Kidney (HEK) cells expressing the glutamate (B1630785) transporter EAAC1, L-cysteine is transported by both the ASC system and the EAAC1 transporter. nih.gov Specifically, in HEK(GLAST) and HEK(GLT1) cells, the majority of L-cysteine transport (over 90%) is mediated by the ASC system. nih.gov The presence of cysteinylglycine can influence the extracellular environment, which in turn can affect the activity of these transporters. nih.gov

High-Affinity Glutamate Transporters (GLT1, GLAST, and EAAC1) : These sodium-dependent transporters can also transport L-cystine. nih.gov The reduction of L-cystine to L-cysteine, a reaction that can be facilitated by cysteinylglycine, increases the rate of uptake by these transporters. nih.gov

Transporter SystemSubstratesRole in Cysteine/Cystine Transport
System ASC Alanine, Serine, CysteineMajor transporter for L-cysteine in certain cell types. nih.govnih.gov
GLT1, GLAST, EAAC1 L-glutamate, L-cystineTransport L-cystine; uptake rate is increased by the reduction of cystine to cysteine. nih.gov

Sodium-independent transporters mediate the facilitated diffusion or exchange of amino acids across the cell membrane without direct coupling to the sodium gradient.

System xc- : This cystine/glutamate antiporter, composed of the subunits xCT and 4F2hc, plays a critical role in the uptake of cystine in exchange for intracellular glutamate. nih.govnih.gov Cystine is the oxidized form of cysteine and a primary source of intracellular cysteine for glutathione (B108866) synthesis. nih.govmdpi.com The activity of system xc- is crucial for maintaining intracellular glutathione levels and protecting against oxidative stress. nih.gov The extracellular redox state, which can be influenced by compounds like cystinylglycine, is a key regulator of this transporter's function. nih.gov

System L : This system, which includes transporters like LAT1, is responsible for the sodium-independent transport of large neutral amino acids. guidetopharmacology.orgbiorxiv.org While not a primary transporter for cysteinylglycine itself, its activity is part of the broader network of amino acid transport that maintains cellular homeostasis. biorxiv.org

Transporter SystemSubstratesFunction
System xc- Cystine, GlutamateMediates the exchange of extracellular cystine for intracellular glutamate, crucial for glutathione synthesis. nih.govnih.gov
System L Large neutral amino acidsFacilitates sodium-independent transport of large neutral amino acids. guidetopharmacology.orgbiorxiv.org

Sodium-Dependent Amino Acid Transport Systems (e.g., System XAG, System ASC)

Impact on Cysteine and Cystine Uptake Kinetics

The presence of cysteinylglycine in the extracellular space can significantly impact the kinetics of cysteine and cystine uptake. By participating in redox reactions, cysteinylglycine can influence the ratio of extracellular cysteine to cystine.

This demonstrates that the effect of cysteinylglycine on uptake kinetics is not uniform and depends on the specific transporters expressed by the cell type. The extracellular concentration of other amino acids, such as glutamate and homocysteine, also plays a role in modulating the uptake of cyst(e)ine. nih.gov

Regulation of Transporter Activity by Extracellular Redox State

The extracellular redox state, defined by the balance between reduced and oxidized forms of molecules like cysteine and cystine (Cys/CySS), is a critical regulator of amino acid transporter activity. nih.gov

The transport of L-cystine by high-affinity sodium-dependent glutamate transporters is influenced by the extracellular redox potential, which dictates the oxidation state of L-cystine. nih.gov An oxidized extracellular environment favors the presence of cystine, which is a substrate for system xc-. nih.gov Conversely, a more reduced environment, potentially promoted by the presence of cysteinylglycine, would increase the availability of cysteine for transport by systems like ASC. nih.gov

Furthermore, the activity of certain transporters is directly modulated by the redox status of their own cysteine residues. For example, oxidative modification of cysteine residues in the EAAC1 transporter has been shown to decrease its glutamate transport activity, while a reduced state increases it. mdpi.com This suggests that the extracellular redox environment, influenced by compounds like this compound, can directly impact transporter function through post-translational modifications. mdpi.com

General Principles of Cellular Transport in Biological Contexts

Cellular transport is a fundamental process that governs the movement of substances across the cell membrane, essential for maintaining cellular homeostasis. iosrjournals.orgnumberanalytics.com This process can be broadly divided into passive and active transport. numberanalytics.com

Passive transport does not require energy and involves the movement of substances down their concentration gradient. This includes simple diffusion, osmosis, and facilitated diffusion, which utilizes channel or carrier proteins. numberanalytics.com

Active transport requires energy, typically from ATP hydrolysis, to move substances against their concentration gradient. This is crucial for accumulating necessary molecules and removing waste products. numberanalytics.com Secondary active transport uses the electrochemical potential difference created by pumping ions out of the cell to transport molecules. numberanalytics.com

The transport of amino acids, including those related to this compound, is a prime example of these principles in action. Cells utilize a combination of sodium-dependent (active) and sodium-independent (facilitative) transporters to maintain the appropriate intracellular concentrations of amino acids needed for various physiological processes, including protein synthesis and antioxidant defense. biorxiv.org The specific array of transporters expressed on a cell's membrane dictates its capacity to import and export different amino acids, highlighting the specialized nature of cellular transport in different tissues and biological contexts.

Advanced Analytical Methodologies for Cystinylglycine Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating complex mixtures. For Cystinylglycine analysis, it is often paired with highly sensitive detection methods.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. When coupled with fluorescence detection (FLD), it becomes a powerful tool for quantifying low-abundance thiols like this compound.

A robust and reproducible UHPLC-FLD method has been developed for the simultaneous determination of this compound and other amino thiols in tissue samples. nih.gov The methodology involves several key steps:

Sample Preparation: Tissue is homogenized and deproteinized, typically using an acid like trichloroacetic acid. nih.gov

Reduction: The thiol groups in the sample are reduced to their free form. A common reducing agent is tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP). nih.gov

Derivatization: To enable fluorescence detection, the thiols are derivatized with a fluorogenic reagent. 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) is an effective agent for this purpose. nih.gov

Separation: The derivatized analytes are separated on a reversed-phase column, such as a C18 column. nih.gov The separation is typically achieved using a gradient elution, and the entire analysis can be completed in a short timeframe, often less than 5 minutes. nih.gov

Quantification: An internal standard, such as 2-mercaptopropionylglycine, is used to ensure accuracy. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against concentration. nih.gov

This method has demonstrated excellent linearity and recovery for this compound across a relevant concentration range. nih.gov

Table 1: UHPLC-FLD Method Parameters for this compound Analysis

ParameterDetailsSource
Technique Ultra-High Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) nih.gov
Derivatizing Agent 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) nih.gov
Reducing Agent Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) nih.gov
Column Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 100 mm) nih.gov
Analysis Time < 4.5 minutes nih.gov
Linear Range 15-1,500 nmol/g nih.gov
Mean Recovery 95.4 ± 5.1% nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like amino acids and peptides. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

A rapid CE method specifically for the selective quantification of plasma this compound has been established. nih.gov This method significantly reduces analysis time compared to previous assays. nih.gov Key aspects of the method include:

Sample Treatment: Plasma samples are treated with a reducing agent (e.g., tri-n-butylphosphine) and deproteinized. nih.gov

Derivatization: The released thiols are labeled with a selective laser-induced fluorescence (LIF) agent, 5-iodoacetamidofluorescein. nih.gov

Separation Conditions: Baseline separation is achieved in approximately 2 minutes using a specific electrolyte solution (3 mmol/L sodium phosphate/2.5 mmol/L boric acid with 75 mmol/L N-methyl-D-glucamine at pH 11.25) in a 47 cm long capillary at 45°C. nih.gov

CE coupled with various detection modes, including amperometric detection and mass spectrometry, is a mainstay for the analysis of biologically important thiols. nih.gov For instance, a sensitive CE method using UV detection was developed for determining free aminothiols, including reduced this compound, in human blood plasma, with quantification limits as low as 1.3 µM. nih.gov

Table 2: Capillary Electrophoresis Method for Plasma this compound

ParameterDetailsSource
Technique Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) nih.gov
Derivatizing Agent 5-iodoacetamidofluorescein nih.gov
Reducing Agent tri-n-butylphosphine nih.gov
Electrolyte 3 mmol/L sodium phosphate/2.5 mmol/L boric acid with 75 mmol/L N-methyl-D-glucamine, pH 11.25 nih.gov
Analysis Time ~2 minutes nih.gov
Application Quantification of plasma this compound nih.gov

Ultra-High Performance Liquid Chromatography with Fluorescence Detection

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity and selectivity for the detection of redox-active compounds like thiols. These techniques measure changes in current or potential, providing a basis for quantification.

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. libretexts.org It involves cycling the potential of an electrode and measuring the resulting current. libretexts.org While direct CV studies on this compound are not extensively documented in the provided search results, the principles applied to cysteine, its constituent amino acid, are highly relevant.

The electrochemical analysis of thiol compounds can be challenging due to the fouling of electrode surfaces. electrochemsci.org To overcome this, chemically modified electrodes are often employed. These modifications can catalyze the oxidation of thiols at a lower potential, thereby increasing sensitivity and selectivity. nih.govimrpress.com For example, glassy carbon electrodes modified with materials like Nile blue or single-wall carbon nanotubes (SWNTs) have been used for the sensitive and selective voltammetric assessment of L-cysteine. electrochemsci.orgimrpress.com The use of SWNTs can lower the oxidation potential significantly compared to bare electrodes. imrpress.com Further modification with pyrroloquinoline quinone (PQQ) can enhance the catalytic behavior even more. imrpress.com

In a typical CV experiment for a related thiol like cysteine, the relationship between the peak current and the square root of the scan rate can indicate a diffusion-controlled process. nih.gov This technique can determine parameters like the diffusion coefficient and the catalytic rate constant. nih.gov

Table 3: Principles of Cyclic Voltammetry for Thiol Analysis

PrincipleDescriptionSource
Mechanism Measures current that develops as the potential of a working electrode is cycled. Provides qualitative information about redox processes. libretexts.org
Challenge Electrode surface fouling from thiol oxidation products. electrochemsci.org
Solution Use of chemically modified electrodes (e.g., SWNT, PQQ) to catalyze oxidation at lower potentials. nih.govimrpress.com
Application Determination of electron stoichiometry, diffusion coefficients, and formal reduction potentials. libretexts.org
Quantification Concentration can be determined from calibration curves of current vs. concentration in reversible systems. libretexts.org

Mass Spectrometry in Peptidomics Research

Mass spectrometry (MS) is an indispensable tool in proteomics and peptidomics, providing detailed information about the mass-to-charge ratio of ionized molecules. This allows for the precise identification and quantification of peptides like this compound.

Peptidomics focuses on the global study of endogenous peptides in a biological system. nih.gov UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone of modern peptidomics. mdpi.com This approach allows for both the identification (qualitative analysis) and measurement (quantitative analysis) of numerous peptides in complex samples. biocompare.com

Qualitative Profiling: In this mode, MS/MS is used to fragment peptide ions and generate characteristic fragmentation patterns. These patterns serve as a "fingerprint" that can be matched against databases to identify the peptide's amino acid sequence. aragen.com For this compound, specific mass spectral data, including from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem MS (MS-MS), are available in public databases like PubChem. nih.gov

Quantitative Profiling: Quantitative proteomics aims to determine the relative or absolute abundance of proteins and peptides. aragen.com Stable isotope labeling techniques are often employed for accurate quantification. nih.govnottingham.ac.uk In this approach, samples from different states (e.g., control vs. treated) are labeled with light and heavy isotopes, respectively. nottingham.ac.uk The samples are then mixed, and the relative abundance of a peptide is determined by comparing the signal intensities of its light and heavy isotopic forms in the mass spectrometer. aragen.com Label-free methods, which rely on comparing signal intensities or spectral counts across different runs, are also widely used. nottingham.ac.uk

An ultra-high performance hydrophilic interaction liquid chromatography-triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other biologically important thiols in rat plasma, demonstrating the power of this technique for quantitative studies. nih.gov

Table 4: Mass Spectrometry Approaches for this compound Research

ApproachDescriptionKey FeaturesSource
Qualitative Peptidomics Identification of endogenous peptides.Relies on MS/MS fragmentation patterns for sequence identification. Database searching is crucial. aragen.comnih.gov
Quantitative Peptidomics (Label-based) Relative or absolute quantification of peptides.Uses stable isotopes (e.g., ¹⁸O, TMT) to differentially label samples for comparative analysis. aragen.comnih.govnottingham.ac.uk
Quantitative Peptidomics (Label-free) Relative quantification of peptides.Compares signal intensities or spectral counts of peptides across different LC-MS runs. nottingham.ac.uk
Specific Method UHPLC-MS/MSA common platform for both qualitative and quantitative analysis of peptides like this compound in biological fluids. mdpi.comnih.gov

Methodologies for Peptide Identification and Characterization

The precise identification and structural elucidation of this compound are paramount for its study. A combination of powerful analytical techniques is often employed to achieve comprehensive characterization.

Mass Spectrometry (MS): This is a cornerstone technique for peptide analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used method for the quantification of this compound and other thiols in biological samples like plasma. nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with triple quadrupole tandem mass spectrometry offers high sensitivity and selectivity. nih.gov This technique separates the dipeptide from complex mixtures before it enters the mass spectrometer for detection and quantification. nih.gov The fragmentation pattern of the molecule in the mass spectrometer provides definitive structural information.

LTQ-Orbitrap Hybrid Mass Spectrometry: This high-resolution mass spectrometry technique is valuable for in-depth studies of peptides like this compound. unipi.it

Electron-Activated Dissociation (EAD): This advanced MS technique can be used to differentiate between isomeric amino acids, such as isoleucine and leucine (B10760876), within a peptide sequence, providing complete sequence coverage. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins. nih.gov

1H NMR Spectroscopy: This can be used to study the interactions of this compound. hud.ac.uk

13C NMR Spectroscopy: This method is particularly useful for characterizing modifications to proteins, including the formation of adducts with glucose, and can distinguish between different sites of modification. nih.gov For complex protein samples, isotopic labeling (e.g., with 15N and 13C) is often required to resolve the spectra and obtain detailed structural information at the amino acid level. nih.govzobio.com

Other Techniques:

Edman Degradation: While largely superseded by mass spectrometry for routine sequencing, Edman degradation can still be a valuable tool for N-terminal sequence confirmation of peptides.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to analyze the movement of charged protein molecules in an electric field and can be used to assess protein digestibility and molecular weight distribution, which is relevant for peptide acquisition. nih.gov

Emerging Biosensor and Microfluidic Analytical Devices

Recent technological advancements have led to the development of novel biosensors and microfluidic systems for the rapid and sensitive detection of biomolecules, including peptides like this compound.

Biosensors: These devices convert a biological recognition event into a measurable signal.

Electrochemical Biosensors: These are advantageous due to their low cost, rapid response, and low detection limits. myfoodresearch.com They can be modified with specific enzymes or other recognition elements to detect target analytes. nih.gov For instance, a wearable microneedle biosensor has been developed for the detection of glycine (B1666218) in interstitial fluid, demonstrating the potential for real-time, minimally invasive monitoring. nih.gov

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) are being used to develop enzymatic biosensors for amino acid detection. mdpi.com An SPR-based biosensor using immobilized laccase enzymes has been developed for the precise measurement of glycine. mdpi.com

Microfluidic Devices: Also known as "lab-on-a-chip" technology, these systems integrate multiple laboratory functions onto a single chip, enabling the analysis of very small fluid volumes. elveflow.com

Advantages: Microfluidic devices offer high throughput, precision, and reduced consumption of samples and reagents. nih.gov

Applications: They can be used for various applications, including molecular separation, biochemical assays, and cell analysis. nih.gov The combination of microfluidics with liquid chromatography allows for the multidimensional characterization of biomolecules in complex mixtures. rsc.org Paper-based microfluidic devices are also being explored for applications like forensic blood residue detection. bioanalysis-zone.com

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to remove interfering substances and enhance the analytical signal of this compound, especially in complex biological matrices. creative-proteomics.com

Sample Preparation Techniques:

Protein Precipitation: Methods using agents like trichloroacetic acid (TCA) or perchloric acid (PCA) are employed to remove proteins from biological samples such as plasma. creative-proteomics.com

Solid-Phase Extraction (SPE): This technique is used to purify and concentrate the analyte of interest from a sample matrix. Different sorbents, like C18 columns, can be selected based on the properties of the target molecule. creative-proteomics.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.

Derivatization Strategies: Derivatization involves chemically modifying the analyte to improve its chromatographic properties or detectability. shimadzu.co.kr This is often necessary for amino acids and peptides that lack a strong chromophore or fluorophore. researchgate.net

Pre-column Derivatization: The analyte is derivatized before being introduced into the analytical column. shimadzu.co.kr This approach can increase sensitivity. shimadzu.co.kr Common derivatizing reagents for thiols include:

N-phenylmaleimide: A newer reagent used for the selective and sensitive quantification of thiols in plasma. nih.gov

5,5'-dithio-bis-nitrobenzoic acid (DTNB) (Ellman's reagent): A chromogenic reagent used for the pre-column derivatization of thiols for HPLC analysis with UV detection. researchgate.netnih.gov

4,4'-dithiodipyridine (DTDP): Used for the derivatization of thiols in plant extracts for analysis by HPLC coupled with a triple quadrupole mass spectrometer. unipd.it

Monobromobimane (MBB): A fluorescent reagent used in a fully automated pre-column derivatization method for the analysis of thiols in plant tissues. mdpi.com

4-fluoro-7-nitrobenzofurazan: Used for the derivatization of cysteine enantiomers in plasma for enantioselective liquid chromatography-mass spectrometry analysis. nih.gov

Post-column Derivatization: The derivatizing reagent is added to the analyte after it has been separated on the column. shimadzu.co.kr This method is known for its excellent quantitative performance and reproducibility. shimadzu.co.krpickeringlabs.com

Table of Compounds

Physiological and Metabolic Implications of Cystinylglycine in Experimental Models

Influence on Metabolic Rate and Glycemic Control in Animal Models

Direct experimental studies on the influence of cystinylglycine on metabolic rate and glycemic control are not extensively documented. However, research on its constituent amino acid, cysteine (often studied in its more stable dimeric form, cystine), provides significant insights. Given that this compound is a direct metabolic precursor to cysteine, these findings are highly relevant.

Studies in rodent models have demonstrated a link between dietary cyst(e)ine levels and metabolic regulation. In mature C3H/HeH mice, a high-cystine diet over 12 weeks resulted in increased weight gain, encompassing both fat and lean mass, when compared to mice on a low-cystine diet. nih.gov Calorimetry data revealed that mice on the high-cystine diet had lower oxygen consumption and carbon dioxide production, indicating a suppressed metabolic rate. nih.gov This phenotype was associated with increased visceral fat, elevated hepatic triglycerides, and higher expression of lipogenic factors like peroxisome proliferator-activated receptor-gamma (PPAR-γ) and sterol regulatory element binding protein-1 (SREBP-1). nih.gov

Regarding glycemic control, the high-cystine diet led to an adverse metabolic phenotype. The mice exhibited elevated fasting glucose levels and impaired glucose tolerance during intraperitoneal glucose tolerance tests. nih.govnih.gov This was accompanied by increased expression of protein tyrosine phosphatase-1B (PTP-1B) in the liver and adipose tissue, a known negative regulator of insulin (B600854) signaling. nih.gov These findings from animal models suggest that increased availability of cysteine, a component of this compound, may promote adiposity, suppress metabolic rate, and impair glycemic control. nih.govnih.gov Various animal models, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse, are commonly used to study the mechanisms of diabetes and the efficacy of therapeutic agents aimed at improving glycemic control. nih.govmdpi.comresearchgate.net

Table 1: Effects of High-Cystine Diet on Metabolic Parameters in Mice

This table summarizes the key findings from a study comparing mice on a high-cystine (HC) diet to those on a low-cystine (LC) diet. nih.gov

Metabolic ParameterObservation in High-Cystine (HC) Mice vs. Low-Cystine (LC) MiceReference
Weight GainIncreased nih.gov
Fat MassIncreased nih.gov
Metabolic Rate (O₂ Consumption)Lowered nih.gov
Hepatic TriglyceridesElevated (~twofold) nih.gov
Fasting GlucoseElevated nih.gov
Glucose ToleranceDecreased nih.govnih.gov

Roles in Specific Organ Systems in Experimental Settings

The eye lens maintains a high concentration of glutathione (B108866) (GSH), which is critical for protecting against oxidative stress and maintaining transparency. This compound, as a product of GSH breakdown by the enzyme γ-glutamyltransferase (GGT), plays a role in the lens's glutathione homeostasis.

Experimental studies using bovine lenses have shown that the lens can utilize exogenous this compound. nih.gov When incubated with this compound, the dipeptide is consumed by the lens; however, it is not detected intracellularly, nor is its oxidized form, cystinyl-bis-glycine. nih.gov This suggests rapid metabolism within the lens tissue. The presence of this compound did not alter the total glutathione levels inside the lens, but it was observed to be susceptible to oxidation in the incubation medium. nih.gov This susceptibility to oxidation suggests that this compound could act as a "redox sponge" or potentially become a pro-oxidant under certain conditions. nih.gov The accumulation of its oxidized form, cystinyl-bis-glycine, was observed in the medium when aminopeptidase (B13392206) activity was inhibited, indicating that this compound is a substrate for further enzymatic cleavage. nih.gov These findings highlight the intricate role of glutathione-derived peptides in maintaining the redox environment of the lens. Further studies in rat lenses have shown that glutathione homeostasis itself may be under the control of a circadian clock, which influences the expression of enzymes involved in GSH synthesis. arvojournals.org

In the central nervous system (CNS), glutathione is the most abundant low-molecular-weight antioxidant and is crucial for neuronal protection. nih.gov this compound is an integral part of the "glutathione cycle," a pathway that involves the synthesis and degradation of GSH. GSH is released from cells, broken down by GGT on the outer surface of other cells into this compound and glutamate (B1630785). The this compound is then further cleaved to provide cysteine for uptake and re-synthesis of intracellular GSH.

Experimental evidence suggests that this cycle is a key component of redox homeostasis and may also serve as a reservoir for the excitatory neurotransmitter, glutamate. mdpi.com Studies have shown that inhibiting glutamate cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, leads to a depletion of neuronal glutathione and an increase in synaptic glutamate levels. Conversely, blocking GGT, which produces this compound and glutamate from GSH, leads to diminished synaptic activity. This indicates that the glutathione pathway, involving the generation of this compound, is poised to contribute glutamate for neurotransmission. The cysteine-glutathione axis is therefore fundamental for both antioxidant defense and intercellular communication in the nervous system. mdpi.commdpi.com

Lens Homeostasis Studies

Interplay with Endogenous Cysteine Biosynthesis Pathways in Different Organisms

There is a fundamental difference in the cysteine biosynthesis pathways between mammals and most microorganisms like bacteria and plants. This distinction is a critical area of research for developing novel antimicrobial agents. researchgate.netresearchgate.net

Mammalian Pathway: Mammals synthesize cysteine indirectly from the essential amino acid methionine via the trans-sulfuration pathway. microbialcell.comwikipedia.org In this process, methionine is converted to homocysteine. The enzyme cystathionine (B15957) beta-synthase then combines homocysteine with serine to create cystathionine. Finally, cystathionine gamma-lyase cleaves cystathionine to produce cysteine and alpha-ketobutyrate. researchgate.netwikipedia.org Mammals lack the enzymes to synthesize cysteine de novo from inorganic sulfur. microbialcell.com

Microbial Pathway: In contrast, bacteria and plants synthesize cysteine directly from L-serine and a sulfur source. researchgate.netwikipedia.org The process involves two main enzymatic steps. First, serine O-acetyltransferase (encoded by the cysE gene) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). researchgate.netnih.gov Second, O-acetylserine sulfhydrylase (also known as cysteine synthase, encoded by cysK or cysM) incorporates sulfide (B99878) to convert OAS into L-cysteine. researchgate.netresearchgate.net

This stark difference means the microbial pathway is essential for the survival of many pathogens but absent in their mammalian hosts, making enzymes like serine O-acetyltransferase and O-acetylserine sulfhydrylase attractive targets for new antibiotics. researchgate.netresearchgate.net

Table 2: Comparison of Cysteine Biosynthesis Pathways

This table provides a comparative overview of the primary pathways for cysteine synthesis in mammals versus microorganisms.

FeatureMammalian PathwayMicrobial PathwayReference
Starting PrecursorsMethionine, SerineL-Serine, Inorganic Sulfur (Sulfide) researchgate.netmicrobialcell.comwikipedia.org
Key IntermediateCystathionineO-acetylserine (OAS) researchgate.netwikipedia.orgnih.gov
Key EnzymesCystathionine beta-synthase, Cystathionine gamma-lyaseSerine O-acetyltransferase (CysE), Cysteine synthase (CysK/CysM) researchgate.netresearchgate.netwikipedia.org
Pathway TypeTrans-sulfurationDe novo synthesis researchgate.netmicrobialcell.com

The industrial production of L-cysteine has increasingly shifted from traditional extraction methods to biotechnological fermentation using engineered microorganisms. encyclopedia.pub Organisms like Escherichia coli and Corynebacterium glutamicum are frequently used as chassis for creating efficient microbial cell factories. encyclopedia.pubmdpi.com

Metabolic engineering strategies focus on overcoming the tight natural regulation of the cysteine biosynthesis pathway and its toxicity to the host cells. encyclopedia.pubnih.gov Key engineering approaches include:

Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of the precursor L-serine to increase the metabolic flux towards cysteine. nih.govresearchgate.net

Overcoming Feedback Inhibition: Introducing mutations in the cysE gene to make the serine O-acetyltransferase enzyme insensitive to feedback inhibition by L-cysteine. This is a crucial step to allow for high-level accumulation of the product. encyclopedia.pubnih.gov

Increasing Enzyme Expression: Overexpressing key enzymes like cysteine synthase (cysK) to drive the conversion of OAS to cysteine more efficiently. nih.gov

Optimizing Sulfur Source: Using more readily metabolized sulfur sources, such as thiosulfate, to improve incorporation into cysteine. nih.gov

Facilitating Export: Overexpressing transporter proteins that can efficiently export L-cysteine out of the cell, thereby reducing its intracellular toxicity and relieving feedback inhibition. nih.govnih.gov

Through these combined strategies, researchers have significantly improved L-cysteine titers. For example, an engineered strain of C. glutamicum incorporating several of these modifications achieved a production of 947.9 mg/L of L-cysteine, a more than 14-fold increase compared to the initial engineered strain. nih.gov

Comparative Analysis of Mammalian versus Microbial Cysteine Synthesis

Modulation of Cellular Antioxidant Defense Mechanisms

This compound, a dipeptide derived from the breakdown of glutathione (GSH), plays a role in the complex network of cellular antioxidant defense. umaryland.edu Its primary contribution stems from its position as a direct precursor to cysteine, a rate-limiting amino acid for the synthesis of GSH. nih.govresearchgate.net Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a cornerstone of antioxidant defense. nih.govmdpi.com

The availability of cysteine is a critical determinant of the cell's capacity to synthesize GSH and, consequently, to mount an effective antioxidant response. nih.gov By providing a source of cysteine following its breakdown by dipeptidases, this compound indirectly supports the replenishment of the GSH pool. researchgate.net This is particularly relevant under conditions of oxidative stress, where GSH is consumed in the process of neutralizing reactive oxygen species (ROS). unirioja.es The regeneration of GSH from its oxidized form (GSSG) is an enzymatic process, but de novo synthesis is essential for maintaining adequate long-term stores. mdpi.com

Experimental models have demonstrated the importance of the glutathione system in protecting against oxidative damage. For instance, in models of amyotrophic lateral sclerosis (ALS), decreased levels of glutathione and the enzymes involved in its synthesis are observed, leading to increased oxidative stress. mdpi.com While not directly administering this compound, these studies underscore the critical role of the GSH pathway, for which this compound is a substrate provider.

The modulation of cellular antioxidant defenses by this compound is intrinsically linked to the broader thiol redox state of the cell. The ratio of reduced to oxidized thiols, including the GSH/GSSG couple, is a key indicator of the cellular redox environment. anygenes.com By contributing to the cysteine pool, this compound helps maintain a favorable redox balance, thereby supporting the function of various antioxidant enzymes and protecting cellular components from oxidative damage. nih.govnih.gov

Table 1: Key Components of the Glutathione-Mediated Antioxidant Defense System

ComponentDescriptionRole in Antioxidant Defense
Glutathione (GSH) A tripeptide of glutamate, cysteine, and glycine. nih.govDirectly neutralizes reactive oxygen species; acts as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.govunirioja.es
Cysteine A sulfur-containing amino acid. nih.govThe rate-limiting precursor for glutathione synthesis. nih.gov
This compound A dipeptide of cysteine and glycine. A breakdown product of glutathione that can be further metabolized to provide cysteine for GSH synthesis. researchgate.net
γ-Glutamylcysteine Ligase (GCL) The first and rate-limiting enzyme in GSH synthesis. mdpi.comCatalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. mdpi.com
Glutathione Synthetase (GSS) The second enzyme in GSH synthesis. mdpi.comCatalyzes the addition of glycine to γ-glutamylcysteine to form GSH. mdpi.com
Glutathione Peroxidase (GPx) An antioxidant enzyme. anygenes.comReduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using GSH as a reducing agent. anygenes.com
Glutathione Reductase (GR) An enzyme that regenerates GSH.Catalyzes the reduction of GSSG back to two molecules of GSH, utilizing NADPH as a cofactor. mdpi.com

Applications in Experimental Models for Studying Reactive Species

This compound's role in metabolism makes it a relevant molecule in experimental models designed to investigate the biology of reactive oxygen species (ROS). The generation and detoxification of ROS are fundamental processes in cellular physiology and pathology, and manipulating the pathways involved, such as the glutathione system, is a common experimental strategy. nih.govsmw.ch

In studies of diseases characterized by heightened oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer, animal and cell culture models are frequently employed. nih.govmdpi.commdpi.com While direct administration of this compound in these models is not extensively documented in the provided search results, its metabolic precursors and downstream products, particularly cysteine and glutathione, are central to this research. For example, N-acetylcysteine (NAC), a cysteine prodrug, is often used in experimental settings to boost intracellular cysteine and GSH levels, thereby protecting against ROS-induced damage. jurolsurgery.orgresearchgate.net These studies indirectly highlight the therapeutic potential of modulating the cysteine/GSH axis, to which this compound contributes.

Experimental models of oxidative stress can be induced by various means, including exposure to toxins, radiation, or specific pathological conditions. mdpi.comjurolsurgery.org In these models, the levels of different thiols, including this compound, can be measured as biomarkers of the cellular redox status and the extent of oxidative damage. For instance, an altered ratio of reduced to oxidized thiols can indicate an imbalance between ROS production and antioxidant capacity. anygenes.comunisi.it

Furthermore, investigating the metabolic flux through the glutathione degradation and synthesis pathways, which involves this compound, can provide insights into how cells adapt to oxidative challenges. researchgate.netgenome.jp By using labeled isotopes in experimental models, researchers can trace the fate of atoms from precursors like this compound to their incorporation into glutathione, offering a dynamic view of antioxidant defense mechanisms.

Table 2: Examples of Experimental Models and the Role of the Glutathione System

Experimental ModelPurposeRelevance of Glutathione System ComponentsKey Findings
Streptozotocin-induced Dementia To model Alzheimer's-like cognitive deficits and oxidative damage. nih.govS-allyl cysteine, a sulfur-containing amino acid, was used to protect against oxidative damage. nih.govIntervention with a cysteine-providing compound prevented free radical-associated cognitive decline. nih.gov
Extracorporeal Shock Wave Lithotripsy (SWL) in Rats To evaluate renal oxidative stress. jurolsurgery.orgN-acetylcysteine (NAC) was administered to counteract oxidative stress. jurolsurgery.orgSWL induced significant oxidative stress, which was effectively reduced by NAC administration. jurolsurgery.org
Wobbler Mouse Model of ALS To study the mechanisms of neurodegeneration in amyotrophic lateral sclerosis. mdpi.comThe study analyzed changes in glutathione metabolism in various tissues. mdpi.comA deficient glutathione metabolism, including decreased expression of synthesis enzymes, contributes to oxidative stress in this model. mdpi.com
Bleomycin-induced Pulmonary Fibrosis To study lung injury and fibrosis. unisi.itThe study observed changes in the ratios of reduced to oxidized glutathione (GSH/GSSG) and cysteine to cystine (Cys/CySS) in plasma and lung lining fluid. unisi.itA decrease in the Cys/CySS ratio was noted, highlighting the impact of oxidative stress on extracellular cysteine availability. unisi.it

Q & A

Basic: What are the primary analytical methods for quantifying cystinylglycine in biological samples, and how do their sensitivities compare?

This compound (CySSGly) is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity (detection limits ~0.1–1.0 nM) . Alternative methods include enzymatic assays leveraging glutathione metabolism pathways, though these may suffer from cross-reactivity with cysteine or homocysteine . Researchers should validate methods using spike-recovery experiments and compare results against certified reference materials to ensure accuracy .

Basic: How does this compound interact with the glutathione redox cycle, and what experimental models are optimal for studying this relationship?

CySSGly is a byproduct of glutathione (GSH) metabolism, formed via γ-glutamyltransferase activity. In vitro models, such as hepatic cell lines (e.g., HepG2), allow real-time tracking of CySSGly dynamics using fluorescent probes (e.g., ThiolTracker Violet) . For in vivo studies, knockout mouse models (e.g., GGT-deficient mice) can elucidate systemic effects of CySSGly accumulation. Researchers should pair these with redox state assays (e.g., GSH/GSSG ratios) to contextualize findings .

Advanced: How can researchers resolve contradictions in reported plasma CySSGly levels across studies investigating homocystinuria?

Discrepancies often arise from pre-analytical variables (e.g., sample handling: delays in plasma separation can degrade CySSGly) or methodological differences (e.g., LC-MS/MS vs. ELISA). To mitigate this, standardize protocols:

  • Use EDTA tubes and process samples within 30 minutes .
  • Validate assays against age-matched controls, as CySSGly levels vary with renal function .
  • Apply multivariate regression to account for covariates like diet or medication .

Advanced: What experimental designs are suitable for investigating CySSGly's role in oxidative stress under varying light spectra, as seen in plant studies?

Building on drought-stress models (e.g., wheat under red/blue light ratios) , researchers can:

  • Expose cell cultures or model organisms to controlled light wavelengths using LED arrays.
  • Measure CySSGly and related thiols (e.g., cysteine) via LC-MS/MS at multiple time points.
  • Incorporate ROS scavengers (e.g., NAC) to isolate CySSGly-specific effects. Replicates should account for circadian rhythms, which influence redox cycles .

Advanced: How can interdisciplinary approaches (e.g., metabolomics and proteomics) clarify CySSGly's diagnostic relevance in pyroglutamic acidemia?

  • Perform untargeted metabolomics on patient plasma to identify co-regulated pathways (e.g., γ-glutamyl cycle).
  • Validate findings with targeted assays for CySSGly and pyroglutamate.
  • Integrate proteomic data to assess enzyme activity (e.g., glutathione synthetase) and correlate with clinical phenotypes. Use tools like MetaboAnalyst for pathway enrichment analysis .

Basic: What are the critical factors in stabilizing this compound during sample storage and preparation?

CySSGly is prone to oxidation and degradation. Best practices include:

  • Immediate acidification of samples (pH ≤2.0) with 10% sulfosalicylic acid.
  • Storage at −80°C in argon-flushed vials to prevent thiol oxidation.
  • Avoid repeated freeze-thaw cycles; aliquot samples before storage .

Advanced: What statistical frameworks are appropriate for analyzing CySSGly's nonlinear dynamics in longitudinal studies?

Mixed-effects models can account for intra-subject variability, while time-series analysis (e.g., autoregressive integrated moving average, ARIMA) identifies temporal trends. For small cohorts, Bayesian hierarchical models improve power by borrowing strength across subgroups .

Basic: How does CySSGly modulate cellular metal ion homeostasis, and what assays can quantify these interactions?

CySSGly chelates transition metals (e.g., Cu²⁺), altering their bioavailability. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal ion concentrations in CySSGly-treated cells. Pair with fluorescent metal sensors (e.g., Phen Green SK) to track real-time changes .

Advanced: What ethical considerations arise when designing clinical studies on CySSGly in vulnerable populations (e.g., neonates with metabolic disorders)?

  • Obtain informed consent with clear explanations of risks (e.g., repeated blood draws).
  • Ensure data anonymization and comply with GDPR/HIPAA.
  • Include a Data Safety Monitoring Board (DSMB) to review adverse events .

Advanced: How can machine learning improve the prediction of CySSGly-associated metabolic pathways from high-throughput data?

Train neural networks on multi-omics datasets (transcriptomics, metabolomics) to identify CySSGly-linked nodes. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions with CRISPR-Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.